molecular formula C10H11F2NO3 B1393393 2-Amino-3-(2,6-difluoro-3-methoxyphenyl)propanoic acid CAS No. 1256482-66-2

2-Amino-3-(2,6-difluoro-3-methoxyphenyl)propanoic acid

Cat. No. B1393393
CAS RN: 1256482-66-2
M. Wt: 231.2 g/mol
InChI Key: RQBYQUZONBGCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-3-(2,6-difluoro-3-methoxyphenyl)propanoic acid” is a chemical compound classified as an amino acid . It has the molecular formula C10H11F2NO3 and a molecular weight of 231.2 g/mol .

Scientific Research Applications

Cytotoxicity Studies

This compound has shown promise in cytotoxicity studies, which are crucial for cancer research. For example, certain derivatives have displayed excellent cytotoxicity with low IC50 values, indicating potential as cancer therapeutics .

Biological Potential of Indole Derivatives

The indole nucleus, which is present in various bioactive aromatic compounds including this one, has shown significant clinical and biological applications. The indole scaffold is found in many synthetic drug molecules, which are useful for treatment and bind with high affinity to multiple receptors .

Enantioselective Synthesis

The compound also plays a role in the enantioselective synthesis of β,β-difluoro-α-amino acid derivatives, which is a challenging yet appealing area in synthetic chemistry due to the structural diversity and high stereoselectivity it offers .

Anticancer Drug Components

Derivatives of this compound have been used in the synthesis of protected daunosamines, which are components of anticancer drugs like epirubicin. This showcases its relevance in creating treatments for serious diseases .

properties

IUPAC Name

2-amino-3-(2,6-difluoro-3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3/c1-16-8-3-2-6(11)5(9(8)12)4-7(13)10(14)15/h2-3,7H,4,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBYQUZONBGCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)CC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(2,6-difluoro-3-methoxyphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
2-Amino-3-(2,6-difluoro-3-methoxyphenyl)propanoic acid
Reactant of Route 6
2-Amino-3-(2,6-difluoro-3-methoxyphenyl)propanoic acid

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